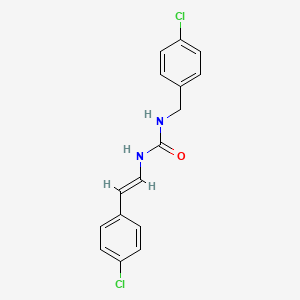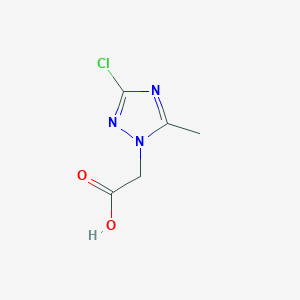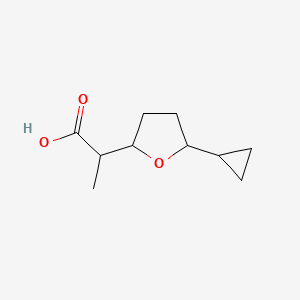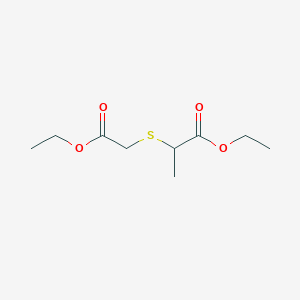
N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea (CBU) is a synthetic compound with a wide range of applications in scientific research. CBU is a small molecule inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. As such, CBU has been used to study the role of prostaglandins in various physiological processes. In addition, CBU has been used to study the role of COX-2 in the development of various types of cancer. Furthermore, CBU has been used to study the mechanism of action of various drugs, as well as to investigate the effects of various environmental factors on the human body.
Applications De Recherche Scientifique
Cytokinin Activity and Plant Growth :
- Urea derivatives, such as N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea, have been investigated for their cytokinin activity, which is essential for plant growth and development. Some urea derivatives demonstrate significant cytokinin-like activity, influencing cell division and differentiation in plants (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Agricultural Use and Nitrogen Fertilization :
- In agriculture, urea is a primary nitrogen source used for fertilization. Studies have explored different nitrogen sources and their impact on crops such as rice. The effectiveness of urea in conjunction with other compounds has been evaluated to optimize nitrogen uptake and crop yield (Norman, Wilson, Slaton, Griggs, Bushong, & Gbur, 2009).
Environmental Impact and Water Quality :
- The use of urea in agricultural fields can have environmental impacts, particularly on adjacent aquatic ecosystems. Studies have investigated how urea pollution affects water quality in lakes, showing significant changes in algal biomass and microcystin concentrations, which can have ecological consequences (Finlay, Patoine, Donald, Bogard, & Leavitt, 2010).
Soil Microbial Communities :
- Long-term urea fertilization can alter the composition and abundance of soil ureolytic bacterial communities. This has implications for nitrogen loss through ammonia volatilization and the broader impact on soil health and fertility (Sun, Li, Hu, & Liu, 2019).
Urea Transport in Plants :
- Research has focused on understanding urea transport mechanisms in plants. Identifying and characterizing urea transporter genes in model plants like Arabidopsis can provide insights into how plants manage urea for their nitrogen metabolism (Liu, Ludewig, Gassert, Frommer, & von Wirén, 2003).
Propriétés
IUPAC Name |
1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(4-chlorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O/c17-14-5-1-12(2-6-14)9-10-19-16(21)20-11-13-3-7-15(18)8-4-13/h1-10H,11H2,(H2,19,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKPPGDPPZEFAG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC=CC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CNC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)



![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)
![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2957675.png)
![1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957676.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2957679.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)
![methyl 3-[[4-(3-morpholin-4-ylpropylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/no-structure.png)
![1-(4-Chlorophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2957685.png)
